2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline
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Overview
Description
2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of dichlorophenoxy and trifluoromethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 3,4-dichlorophenol with 5-(trifluoromethyl)aniline under specific conditions. One common method includes:
Nucleophilic Substitution Reaction: 3,4-dichlorophenol reacts with 5-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the phenoxy ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with herbicidal or pesticidal properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline depends on its application:
Herbicidal Activity: It may inhibit specific enzymes involved in plant growth, leading to the disruption of cellular processes.
Pharmacological Effects: It may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenoxy)triethylamine: Similar structure but with a triethylamine group instead of an aniline core.
2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with a similar dichlorophenoxy group but different functional groups.
Uniqueness
2-(3,4-Dichlorophenoxy)-5-(trifluoromethyl)aniline is unique due to the presence of both dichlorophenoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-9-3-2-8(6-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18/h1-6H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGKKVPIQYHJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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